molecular formula C10H11F2NO B1493632 trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol CAS No. 2164704-78-1

trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol

Cat. No. B1493632
CAS RN: 2164704-78-1
M. Wt: 199.2 g/mol
InChI Key: ZNEJERMUKHETRF-PSASIEDQSA-N
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Description

Synthesis Analysis

The synthesis of such compounds often involves the use of bicyclobutanes, which are among the most highly strained isolable organic compounds. Their associated low activation barriers to reactivity make them intriguing building-blocks in organic chemistry . Numerous creative synthetic strategies exploiting their heightened reactivity have been presented, and these discoveries have often gone hand-in-hand with the development of more practical routes for their synthesis .


Molecular Structure Analysis

The molecular structure of trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol consists of a cyclobutane ring, which is one of the smallest fused hydrocarbons and has intrigued generations of chemists for over 100 years . Its molecular structure, with bond angles and orbital hybridizations far from those usually encountered in unstrained hydrocarbon molecules, provided the initial challenge—how to prepare such a highly distorted and strained structure .


Chemical Reactions Analysis

Bicyclobutanes, like the cyclobutane ring in trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol, have a proclivity as strain-release reagents through their weak central C–C bond. This has been harnessed in a variety of addition, rearrangement, and insertion reactions, providing rapid access to a rich tapestry of complex molecular scaffolds .

Scientific Research Applications

Synthesis of Cyclobutane-Containing Natural Products

Cyclobutanes are widely distributed in a variety of natural products that feature diverse pharmaceutical activities and complex structural frameworks. The [2+2] cycloaddition is a primary method for synthesizing cyclobutanes, which are prevalent in drugs and drug prototypes with antibacterial, antiviral, and immunosuppressant properties .

Development of Anti-Viral Medications

The cyclobutane motif is a key structural component in the design of antiviral drugs. For instance, modifications to existing antiviral compounds by incorporating cyclobutane structures have shown to enhance clinical efficacy and improve ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties .

Advancements in Immunomodulatory Therapies

Cyclobutane derivatives are used in the development of immunomodulatory therapies. The introduction of cyclobutane into the molecular structure of immunosuppressive drugs can lead to increased potency and selectivity .

Anti-Cancer Drug Design

Cyclobutane-containing compounds have been identified as potential anti-cancer agents. The unique properties of cyclobutane allow for the design of molecules that can interact with specific biological targets involved in cancer progression .

Material Science Applications

In material science, trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol can be utilized to create novel materials with unique properties, such as increased durability or specialized conductivity.

Catalysis and Green Chemistry

The compound’s structure is beneficial in catalysis, particularly in green chemistry applications. It can act as a catalyst or a component of a catalyst system that promotes environmentally friendly chemical reactions .

properties

IUPAC Name

(1R,2R)-2-(2,5-difluoroanilino)cyclobutan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11F2NO/c11-6-1-2-7(12)9(5-6)13-8-3-4-10(8)14/h1-2,5,8,10,13-14H,3-4H2/t8-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEJERMUKHETRF-PSASIEDQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C1NC2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@H]([C@@H]1NC2=C(C=CC(=C2)F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

trans-2-[(2,5-Difluorophenyl)amino]cyclobutan-1-ol

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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